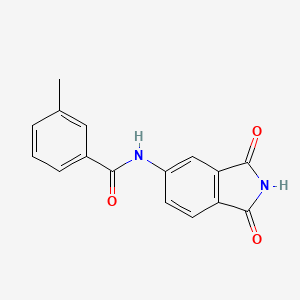
N-(1,3-二氧代异吲哚啉-5-基)-3-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of “N-(1,3-dioxoisoindol-5-yl)-3-methylbenzamide” is not well-documented in the available literature .Molecular Structure Analysis
The molecular structure of “N-(1,3-dioxoisoindol-5-yl)-3-methylbenzamide” is not explicitly provided in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(1,3-dioxoisoindol-5-yl)-3-methylbenzamide” are not well-documented in the available resources .科学研究应用
抗肿瘤和抗癌特性
N-(1,3-二氧代异吲哚啉-5-基)-3-甲基苯甲酰胺已被研究其潜在的抗肿瘤和抗癌作用。研究人员已经探索了它抑制肿瘤细胞生长,诱导凋亡(程序性细胞死亡)和干扰癌细胞信号通路的能力。 这些发现表明该化合物可能是开发新型癌症疗法的宝贵候选药物 .
材料科学和有机合成
由于其独特的结构,该化合物在材料科学和有机合成中具有应用价值。研究人员已经探索了它作为构建块来设计新材料,例如聚合物,液晶或功能化表面。此外,它可以作为有机合成中的前体来创建更复杂的分子。
总之,N-(1,3-二氧代异吲哚啉-5-基)-3-甲基苯甲酰胺在从癌症研究到材料科学的各个领域都具有广阔的前景。 其多方面的特性使其成为进一步研究和潜在治疗开发的引人入胜的主题. 如果你需要有关任何特定应用的更详细的信息,请随时询问!
作用机制
Target of Action
The primary target of N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide is the cereblon (CRBN) protein . CRBN is a substrate receptor for the CRL4 E3 ubiquitin ligase complex . It plays a crucial role in various biological processes, including cellular proliferation .
Mode of Action
N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide: acts as a modulator of cereblon (CRBN) activity . It selectively modulates the degradation of GSPT1 protein . This compound recognizes the E3 ubiquitin ligase and target protein, leading to the polyubiquitination of the target protein . The proteasome then recognizes and degrades the target protein .
Biochemical Pathways
The biochemical pathway affected by N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide involves the protein degradation pathway . By modulating the activity of CRBN, this compound can influence the ubiquitin-proteasome system , which is responsible for the degradation of most proteins within the cell .
Result of Action
The molecular and cellular effects of N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide ’s action involve the degradation of target proteins . This can lead to various effects, depending on the specific proteins targeted. For instance, the degradation of GSPT1 protein can influence cellular proliferation .
安全和危害
生化分析
Biochemical Properties
N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), a monomeric enzyme containing heme, which is closely related to the pathogenesis of cancer and other diseases . The compound’s inhibitory activity on IDO1 suggests its potential as a therapeutic agent in cancer treatment.
Cellular Effects
N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide influences various types of cells and cellular processes. It has been observed to modulate the activity of cereblon (CRBN) protein, which is associated with uncontrolled cellular proliferation and cancer . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism highlights its potential in regulating cell function and preventing abnormal cell growth.
Molecular Mechanism
The molecular mechanism of N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound acts as an inhibitor of IDO1, leading to the suppression of its activity . Additionally, it modulates the degradation of GSPT1 protein by acting as a GSPT1 degrader . These interactions at the molecular level contribute to its therapeutic potential in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound maintains its stability and continues to exert its inhibitory effects on IDO1 over extended periods
Dosage Effects in Animal Models
The effects of N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting IDO1 and modulating CRBN activity . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with IDO1 suggests its involvement in the tryptophan metabolism pathway
Transport and Distribution
The transport and distribution of N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues are influenced by these interactions . Understanding its transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These factors play a crucial role in determining its efficacy and therapeutic potential.
属性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-9-3-2-4-10(7-9)14(19)17-11-5-6-12-13(8-11)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIZZSPEHHERES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate](/img/structure/B2581003.png)
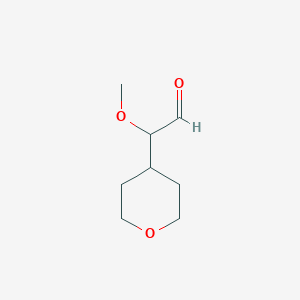

![Methyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate](/img/structure/B2581008.png)
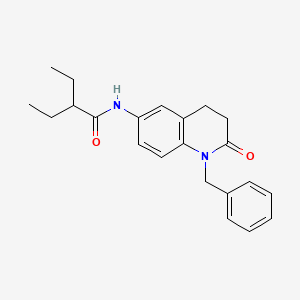
![(Z)-N-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide](/img/structure/B2581010.png)
![N-benzyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2581012.png)
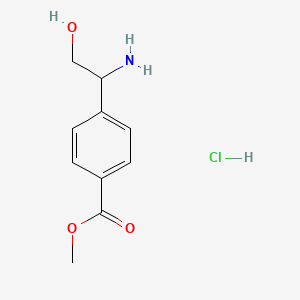
![Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate;hydrochloride](/img/structure/B2581014.png)
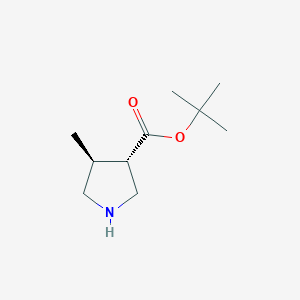
![tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2581017.png)
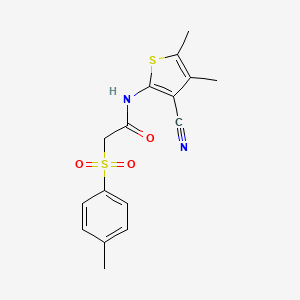
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2581020.png)
![methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2581021.png)
